Fmoc-3-(9-anthryl)-D-alanine

Übersicht

Beschreibung

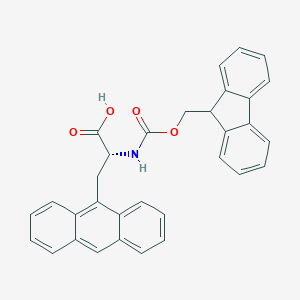

Fmoc-3-(9-anthryl)-D-alanine is a derivative of alanine, an amino acid, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom. The compound also features an anthryl group attached to the beta carbon of the alanine. This compound is primarily used in peptide synthesis due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3-(9-anthryl)-D-alanine typically involves the following steps:

Protection of the Amino Group: The amino group of D-alanine is protected using the Fmoc group. This is achieved by reacting D-alanine with Fmoc-chloride in the presence of a base such as sodium carbonate.

Introduction of the Anthryl Group: The anthryl group is introduced via a Friedel-Crafts alkylation reaction. This involves reacting the Fmoc-protected D-alanine with anthracene in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of D-alanine and Fmoc-chloride are reacted in industrial reactors.

Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity level.

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-3-(9-anthryl)-D-alanine undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Substitution: The anthryl group can participate in substitution reactions, particularly electrophilic aromatic substitution.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products

Deprotected Alanine: Removal of the Fmoc group yields 3-(9-anthryl)-D-alanine.

Substituted Anthryl Derivatives: Substitution reactions yield various anthryl derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

Fmoc-3-(9-anthryl)-D-alanine is widely used in solid-phase peptide synthesis. The Fmoc group serves as a protecting group for the amino group, allowing for selective reactions at other sites.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The anthryl group can act as a fluorescent probe, providing insights into molecular dynamics.

Medicine

In medicinal chemistry, this compound is used in the design and synthesis of peptide-based drugs. Its unique structure allows for the development of compounds with specific biological activities.

Industry

Industrially, this compound is used in the synthesis of complex peptides and proteins. It is also employed in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of Fmoc-3-(9-anthryl)-D-alanine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The anthryl group can interact with other molecules through π-π interactions, influencing the overall structure and function of the synthesized peptides.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-3-(9-anthryl)-L-alanine: The L-enantiomer of the compound, used in similar applications but with different stereochemistry.

Fmoc-3-(9-anthryl)-glycine: A similar compound with glycine instead of alanine, offering different flexibility and reactivity.

Fmoc-3-(9-anthryl)-serine: Contains a hydroxyl group, providing additional sites for reactions.

Uniqueness

Fmoc-3-(9-anthryl)-D-alanine is unique due to its specific stereochemistry and the presence of both the Fmoc and anthryl groups

Biologische Aktivität

Fmoc-3-(9-anthryl)-D-alanine is a specialized amino acid derivative that plays a significant role in biochemical research and applications. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an anthryl moiety, which imparts unique properties that are utilized in various biological and medicinal contexts.

Chemical Structure and Properties

- Molecular Formula : C₃₂H₂₅NO₄

- Molecular Weight : 487.55 g/mol

- Structural Features :

- The Fmoc group serves as a protecting agent for the amino group, facilitating selective reactions during peptide synthesis.

- The anthryl group provides fluorescence properties, making it useful for probing molecular interactions.

This compound primarily functions as a building block in solid-phase peptide synthesis. The Fmoc group protects the amino functionality, allowing for controlled reactions, while the anthryl segment can participate in π-π stacking interactions, influencing the conformation and stability of peptides synthesized from this compound .

1. Protein-Protein Interactions

The anthryl group allows for the use of this compound as a fluorescent probe in studies of protein-protein interactions. This is crucial for understanding cellular signaling pathways and enzyme mechanisms .

2. Peptide Synthesis

This compound is extensively employed in solid-phase peptide synthesis, where its structural characteristics enhance the efficiency and specificity of peptide assembly. It allows researchers to create complex peptides with tailored biological activities .

3. Medicinal Chemistry

In medicinal chemistry, this compound is utilized in the design of peptide-based drugs. Its unique structure can lead to the development of compounds with specific therapeutic effects, particularly in targeting protein interactions involved in disease mechanisms .

Research Findings

Several studies have highlighted the biological activity and potential applications of this compound:

- Fluorescence Studies : The anthryl moiety's fluorescence has been exploited to monitor conformational changes in peptides during interactions with target proteins, providing insights into binding dynamics .

- Enzymatic Studies : Investigations into enzyme mechanisms have shown that peptides synthesized with this compound can mimic natural substrates, aiding in the understanding of enzymatic functions and substrate specificity .

Case Study 1: Fluorescent Probes in Biochemical Assays

A study demonstrated the effectiveness of this compound as a fluorescent probe in tracking protein interactions within live cells. The results indicated that variations in fluorescence intensity correlated with binding events, supporting its utility in real-time monitoring of molecular interactions.

Case Study 2: Peptide-Based Drug Development

Research focused on synthesizing peptide analogs using this compound to enhance bioactivity against specific cancer cell lines. The synthesized peptides exhibited improved binding affinities and cytotoxic effects compared to their non-anthryl counterparts.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Protein-Protein Interactions | Utilized as a fluorescent probe to study binding dynamics |

| Peptide Synthesis | Serves as a building block for complex peptide assembly |

| Medicinal Chemistry | Aids in designing peptide-based drugs targeting specific biological pathways |

Eigenschaften

IUPAC Name |

(2R)-3-anthracen-9-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H25NO4/c34-31(35)30(18-28-22-11-3-1-9-20(22)17-21-10-2-4-12-23(21)28)33-32(36)37-19-29-26-15-7-5-13-24(26)25-14-6-8-16-27(25)29/h1-17,29-30H,18-19H2,(H,33,36)(H,34,35)/t30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLRHZZGDZRSHK-SSEXGKCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.